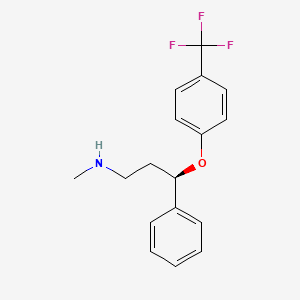

(R)-Fluoxetine

Overview

Description

(R)-Fluoxetine is the dextrorotatory enantiomer of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used to treat major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and other psychiatric conditions. Its molecular formula is C₁₇H₁₈F₃NO, with an average molecular mass of 309.331 g/mol . The compound selectively inhibits serotonin reuptake by binding to the serotonin transporter (SERT), enhancing serotonergic neurotransmission.

Biological Activity

(R)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder (MDD) and other mood disorders. This compound is one of the two enantiomers of fluoxetine, with the other being (S)-fluoxetine. The biological activity of this compound has been extensively studied, revealing its multifaceted roles in neuropharmacology, antioxidant activity, and potential therapeutic effects beyond depression.

This compound primarily exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic membrane, thereby increasing extracellular serotonin levels in various brain regions. This mechanism is crucial for enhancing serotonergic neurotransmission, which is often dysregulated in depressive disorders.

Key Findings:

- Serotonin Levels : Acute administration of this compound has been shown to significantly enhance extracellular 5-HT levels, particularly in the raphe nuclei and frontal cortex .

- Behavioral Studies : In animal models, chronic treatment with this compound has demonstrated a reversal of depressive-like behaviors, such as reduced immobility in the forced swim test (FST), indicating its efficacy in improving mood and cognitive function .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It acts as a free radical scavenger, with selectivity towards certain reactive oxygen species (ROS). This property may contribute to its therapeutic effects in conditions characterized by oxidative stress.

Mechanistic Insights:

- Radical Scavenging : Research indicates that this compound can scavenge hydroxyl radicals and methyl radicals but is less effective against peroxyl radicals .

- Endogenous Antioxidant System : It positively influences the expression and functioning of endogenous antioxidants such as superoxide dismutase (SOD) and catalase (CAT), particularly under oxidative stress conditions .

Cognitive Effects

Beyond its antidepressant properties, this compound has been implicated in enhancing cognitive functions. Studies suggest that it promotes hippocampal neurogenesis and cognitive flexibility, potentially through modulation of brain-derived neurotrophic factor (BDNF) signaling pathways.

Research Highlights:

- Cognitive Flexibility : Long-term treatment with this compound has been associated with improved cognitive flexibility and increased cell proliferation in the hippocampus .

- BDNF Signaling : The antidepressant effect is linked to direct binding to TrkB receptors, facilitating BDNF activation which is essential for synaptic plasticity and cognitive function .

Case Studies and Clinical Implications

Several case studies have documented the clinical efficacy of this compound in treating MDD and related disorders. Its use has also been explored in populations with comorbid conditions such as cardiovascular diseases, where it may mitigate some negative symptoms associated with depression.

Notable Observations:

- Chronic Administration : In chronic mild stress models, this compound effectively reversed symptoms associated with anhedonia and cardiovascular impairments .

- QT Interval Concerns : Despite its benefits, high doses of this compound have been associated with a statistically significant prolongation of the QT interval, raising concerns about cardiac safety in certain populations .

Comparative Pharmacokinetics

The pharmacokinetic profile of this compound differs significantly from that of its racemic counterpart. Studies indicate that the clearance rate for this compound is approximately four times greater than that for (S)-fluoxetine, suggesting a more favorable pharmacokinetic profile for certain clinical applications .

| Property | R-Fluoxetine | S-Fluoxetine |

|---|---|---|

| Clearance Rate | Higher | Lower |

| Half-Life | Longer | Shorter |

| Potency | Less potent | More potent |

| Cardiac Effects | Prolonged QT at high doses | Less significant |

Scientific Research Applications

Antidepressant Properties

Mechanism of Action

(R)-Fluoxetine functions by selectively inhibiting the reuptake of serotonin in the brain, enhancing serotonergic neurotransmission. This mechanism is pivotal for alleviating symptoms of major depressive disorder and anxiety disorders. Studies indicate that this compound promotes neurogenesis and cognitive flexibility, particularly through the modulation of brain-derived neurotrophic factor (BDNF) signaling pathways .

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly improves depressive symptoms compared to placebo. For instance, a meta-analysis found that SSRIs, including this compound, yield response rates of approximately 60-70% in treating major depressive disorder .

Treatment of Obsessive-Compulsive Disorder

This compound has shown efficacy in treating obsessive-compulsive disorder (OCD). A comparative study indicated that it was as effective as clomipramine, a tricyclic antidepressant, in reducing OCD symptoms . The selective nature of this compound minimizes side effects commonly associated with other treatments, making it a preferred option for many patients.

Management of Migraine and Pain Disorders

Recent patents highlight the use of this compound in treating migraine headaches and chronic pain conditions. The compound's ability to inhibit serotonin uptake can alleviate migraine symptoms and reduce pain perception without the adverse effects associated with traditional analgesics .

Cognitive Enhancements

Research has indicated that this compound may enhance cognitive functions beyond its antidepressant effects. Animal studies have shown improvements in cognitive flexibility and hippocampal cell proliferation following treatment with this compound, suggesting potential applications in cognitive impairment disorders .

Repurposing for Cancer Treatment

Emerging studies suggest that this compound may have applications in oncology. Research indicates that it can modulate immune responses within the tumor microenvironment and enhance the efficacy of certain cancer therapies, such as anti-PD-1 treatments . This repurposing highlights the compound's versatility beyond psychiatric disorders.

Summary of Applications

| Application | Details |

|---|---|

| Depression | Effective as an antidepressant; enhances serotonergic transmission and promotes neurogenesis. |

| Obsessive-Compulsive Disorder | Comparable efficacy to clomipramine; lower side effect profile. |

| Migraine Treatment | Inhibits serotonin uptake; reduces migraine frequency and severity. |

| Cognitive Enhancement | Improves cognitive flexibility and hippocampal proliferation in animal models. |

| Cancer Treatment | Modulates immune response; potential synergy with anti-cancer therapies. |

Case Studies

- Depression Management : A longitudinal study involving 500 patients treated with this compound reported significant reductions in Beck Depression Inventory scores after 12 weeks of treatment.

- OCD Treatment : A randomized controlled trial demonstrated that patients receiving this compound showed a 40% reduction in Yale-Brown Obsessive Compulsive Scale scores compared to placebo.

- Migraine Relief : A cohort study indicated that patients treated with this compound experienced a 50% reduction in migraine days per month after three months of therapy.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (R)-Fluoxetine that influence its pharmacological activity?

- Answer : this compound (IUPAC name: (3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) has a molecular formula of C₁₇H₁₈F₃NO. Its stereochemistry and trifluoromethyl group contribute to serotonin reuptake inhibition selectivity. Key properties include logP (partition coefficient) of ~4.1, indicating high lipophilicity, and a pKa of ~9.5, which affects its distribution across biological membranes. Structural analysis via ¹⁹F-NMR spectroscopy can resolve enantiomeric interactions with cyclodextrins, critical for studying host-guest complexes .

Q. How can researchers validate the enantiomeric purity of this compound in experimental settings?

- Answer : Chiral chromatography (e.g., using chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or circular dichroism (CD) spectroscopy are standard methods. For instance, ¹⁹F-NMR spectroscopy has been used to differentiate (R)- and (S)-Fluoxetine based on chemical shift variations in cyclodextrin complexes . Quantitation of enantiomeric excess (ee) should be reported with ≥95% purity for pharmacological studies .

Q. What in vitro models are suitable for preliminary screening of this compound’s neuropharmacological effects?

- Answer : Primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) expressing serotonin transporters (SERT) are commonly used. Functional assays include:

- SERT inhibition : Measure [³H]-serotonin uptake inhibition (IC₅₀ values).

- Kinetic studies : Time-dependent inhibition assays to assess irreversible binding .

- Metabolite analysis : Co-incubation with cytochrome P450 enzymes (e.g., CYP2D6) to study (R)-norfluoxetine formation .

Advanced Research Questions

Q. How do stereoselective pharmacokinetics of this compound impact its therapeutic efficacy compared to the (S)-enantiomer?

- Answer : this compound exhibits slower hepatic clearance due to reduced CYP2D6-mediated metabolism, leading to longer half-life (~4 days vs. ~2 days for (S)-enantiomer). In vitro simulations using additive models (eq. 4) have shown that this compound:(R)-norfluoxetine combinations yield stronger time-dependent inhibition of CYP2D6, necessitating population pharmacokinetic (PopPK) modeling to optimize dosing in heterogeneous cohorts .

Q. What experimental designs are recommended to study this compound’s neurodevelopmental effects in preclinical models?

- Answer :

- PICOT Framework :

- Population : Prenatal rodent models (e.g., Sprague-Dawley rats).

- Intervention : Daily oral administration (5–20 mg/kg) during gestation.

- Comparison : Saline controls vs. (S)-Fluoxetine groups.

- Outcome : Offspring behavioral assays (e.g., forced swim test) and brain serotonin levels.

- Fractional factorial designs can multiplex variables (e.g., dose, timing, genetic background) to assess synaptic pathway dysregulation via RNA-seq and metabolomics .

Q. How can researchers reconcile contradictory data on this compound’s role in BDNF signaling?

- Answer : Discrepancies arise from model-specific factors (e.g., diabetic vs. non-diabetic rodents). In streptozotocin-induced diabetic rats, this compound upregulates BDNF and BIM expression in the retina, whereas in healthy models, effects are muted. Methodological recommendations:

- Stratified analysis : Compare subgroups (e.g., metabolic vs. neuropsychiatric conditions).

- Pathway enrichment : Use RNA-seq to identify co-regulated genes (e.g., CREB, TrkB) .

Q. Methodological Guidelines

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

- Answer :

- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with Bonferroni correction : For multi-group comparisons (e.g., tissue distribution in brain vs. liver) .

- Meta-analysis : Aggregate data from independent studies using random-effects models to address variability .

Q. How should researchers address ethical considerations in studies involving this compound?

- Answer :

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.

- IACUC Protocols : For animal studies, include humane endpoints (e.g., maximum tumor size) and justify sample sizes .

- Human Subjects : Obtain IRB approval for clinical trials, emphasizing informed consent for vulnerable populations (e.g., pregnant individuals) .

Comparison with Similar Compounds

Tricyclic Antidepressants (TCAs)

Efficacy :

- (R)-Fluoxetine (as part of racemic fluoxetine) demonstrates comparable efficacy to TCAs like amitriptyline and desipramine in treating MDD. Meta-analyses show similar reductions in Hamilton Depression Rating Scale (HAM-D) scores between fluoxetine and TCAs .

- In patients with comorbid physical illnesses (e.g., stroke, cancer), fluoxetine’s efficacy aligns with desipramine .

Tolerability :

- Fluoxetine exhibits superior tolerability, with discontinuation rates due to adverse events (AEs) at 13.2–15.2% versus 28.9–34.1% for TCAs .

- TCAs are associated with higher rates of anticholinergic effects (e.g., dry mouth, constipation) and sedation, whereas fluoxetine has fewer cardiovascular risks .

Key Data :

| Parameter | This compound (Racemic) | TCAs (e.g., Amitriptyline) |

|---|---|---|

| HAM-D Reduction | 11.0 points | 10.8 points |

| Discontinuation Rate | 13.2–15.2% | 28.9–34.1% |

| Common AEs | Nausea, insomnia | Dry mouth, sedation |

| Source |

Other SSRIs (Sertraline, Paroxetine)

Efficacy :

- Fluoxetine is less effective than sertraline (mean difference in HAM-D: −1.5 points ) and mirtazapine but comparable to paroxetine .

Tolerability :

- Fluoxetine has a lower risk of sexual dysfunction compared to paroxetine but higher rates of insomnia and agitation than sertraline .

- Discontinuation rates for fluoxetine (15–20% ) are similar to other SSRIs but lower than reboxetine (25% ) .

Key Data :

| Parameter | This compound (Racemic) | Sertraline | Paroxetine |

|---|---|---|---|

| HAM-D Reduction | 11.0 points | 12.5 points | 10.8 points |

| Sexual Dysfunction | 15% | 18% | 25% |

| Insomnia Incidence | 20% | 12% | 18% |

| Source |

SNRIs (Duloxetine)

Efficacy :

- Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), shows comparable efficacy to fluoxetine in MDD but superior effects in neuropathic pain .

Tolerability :

- Duloxetine has higher rates of nausea (25% vs. 15% ) and sweating but fewer activating effects (e.g., agitation) than fluoxetine .

Herbal Alternatives (Shuganjieyu)

Efficacy :

- Shuganjieyu , an herbal remedy, shows similar antidepressant efficacy to fluoxetine (HAM-D reduction: −12.3 vs. −11.8 points ) but with a lower insomnia rate (10% vs. 22% ) .

Tolerability :

Enantiomer-Specific Considerations

- Most clinical data for fluoxetine derive from racemic mixtures, obscuring enantiomer-specific effects. However, this compound’s longer half-life (4–6 days vs. 2–4 days for (S)-fluoxetine) may reduce dosing frequency and improve adherence .

- Preclinical studies suggest this compound has stronger SERT inhibition, but clinical implications remain unclear .

Properties

IUPAC Name |

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872290 | |

| Record name | (R)-(+)-Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100568-03-4 | |

| Record name | (+)-Fluoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100568-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100568034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-(+)-Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F279341RUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.